2-Methylpiperidine: A Technical Guide for Researchers
2-Methylpiperidine: A Technical Guide for Researchers
Introduction
2-Methylpiperidine, also known as α-pipecoline, is a versatile heterocyclic secondary amine. Its piperidine ring, substituted with a methyl group at the second position, makes it a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals.[1] This guide provides an in-depth overview of its chemical and physical properties, safety information, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identification
CAS Number: 109-05-7[2]
Molecular Formula: C₆H₁₃N[3][4]
Synonyms: 2-Pipecoline, α-Pipecoline[1][5]
Physicochemical Data
The physical and chemical properties of 2-Methylpiperidine are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of 2-Methylpiperidine
| Property | Value | Source(s) |
| Molecular Weight | 99.17 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Odor | Pepper-like aroma | [3][7] |
| Boiling Point | 117-119 °C | [1][3][7] |
| Melting Point | -4 to -5 °C | [6][7] |
| Density | 0.844 g/mL at 25 °C | [1][5][7] |
| Refractive Index | n20/D 1.445 - 1.447 | [1][5] |
| Solubility | Soluble in water | [3][6] |
| Flash Point | 10 °C (50 °F) - closed cup | [5] |
| Vapor Pressure | 16.4 mmHg at 25°C | [6] |
Table 2: Computed Properties of 2-Methylpiperidine
| Property | Value | Source(s) |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 12 Ų | [3] |
| Heavy Atom Count | 7 | [3] |
| Complexity | 52.1 | [3] |
Applications in Synthesis
2-Methylpiperidine is a valuable reactant in various organic syntheses. Its applications include:
-
C-2 Arylation: It serves as a reactant for the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation.[6][7]
-
Synthesis of Heterocycles: It is used in the synthesis of azepan-4-ones and 2-aminobenzoxazoles.[5]
-
Pharmaceutical Scaffolds: It is a building block for corticotropin-releasing factor receptor type 1 antagonists and gefitinib analogues with anti-tumor activity.[5] The piperidine scaffold is prominent in numerous FDA-approved drugs for conditions affecting the central nervous system, as well as for cancer and infectious diseases.[8]
-
Chiral Synthesis: The enantiomers of 2-methylpiperidine are utilized in the synthesis of homochiral trans-2,6-dialkyl piperidines.[9]
Experimental Protocols
While a plethora of reactions utilize 2-Methylpiperidine, a representative protocol for its use in N-alkylation to form a quaternary ammonium salt is detailed below. This type of reaction is fundamental in modifying the structure and properties of piperidine-based compounds.
Experimental Protocol: N-Phenacylation of 2-Methylpiperidine
This protocol is adapted from a general procedure for the phenacylation of N-methylpiperidines.[10]
Objective: To synthesize N-phenacyl-2-methylpiperidinium bromide.
Materials:
-
2-Methylpiperidine
-
α-Bromoacetophenone
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add α-bromoacetophenone (1.0 equivalent).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction to proceed for an extended period (e.g., 1 week) to ensure completion.[10]
-
Upon completion, remove the acetonitrile under reduced pressure (in vacuo).
-
The resulting crude product, a quaternary ammonium salt, is then washed with anhydrous diethyl ether to remove any unreacted starting materials.
-
The purified N-phenacyl-2-methylpiperidinium bromide can be collected by filtration and dried.
Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the ratio of diastereomers formed, and Infrared (IR) spectroscopy to identify the carbonyl absorption of the phenacyl group.[10]
Biological Activity and Signaling Pathways
The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and cytotoxic properties.[11][12] The biological effects are often mediated through interactions with specific protein targets, such as G-protein coupled receptors (GPCRs).[11][13] For instance, many piperidine-based analgesics interact with the opioid receptor signaling pathway.[11]
While a specific signaling pathway directly initiated by 2-Methylpiperidine is not extensively documented in the provided search results, a general workflow for evaluating the biological activity of piperidine derivatives can be conceptualized. This workflow illustrates the logical progression from synthesis to the identification of a lead compound.
Caption: General workflow for the development of drugs based on 2-Methylpiperidine.
Safety Information
2-Methylpiperidine is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][14]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[15]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
Use only in a well-ventilated area.[15]
-
Store in a locked, well-ventilated place. Keep the container tightly closed.[15]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylpiperidine [webbook.nist.gov]
- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 8. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. clinmedkaz.org [clinmedkaz.org]
- 13. benchchem.com [benchchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
